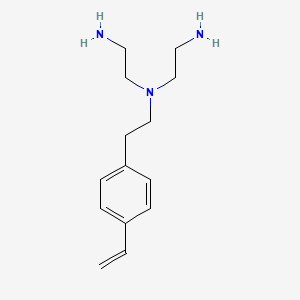

N-(2-Aminoethyl)-N-(2-(4-vinylphenyl)ethyl)ethylenediamine

Description

N-(2-Aminoethyl)-N-(2-(4-Vinylphenyl)ethyl)ethylenediamine is a substituted ethylenediamine derivative characterized by a 4-vinylphenyl group and an aminoethyl side chain. Ethylenediamine derivatives are widely used in catalysis, surfactants, and pharmaceuticals, with substituents dictating their functionality .

Properties

CAS No. |

76020-62-7 |

|---|---|

Molecular Formula |

C14H23N3 |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N'-(2-aminoethyl)-N'-[2-(4-ethenylphenyl)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C14H23N3/c1-2-13-3-5-14(6-4-13)7-10-17(11-8-15)12-9-16/h2-6H,1,7-12,15-16H2 |

InChI Key |

PKFGXDLEBNPVAF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCN(CCN)CCN |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Iminodiacetonitrile Derivatives to Ethylenediamine Intermediates

A key step in preparing ethylenediamine derivatives involves the catalytic hydrogenation of iminodiacetonitrile or related nitrile intermediates. According to a patented method, iminodiacetonitrile is dissolved in an organic solvent with an ion exchange resin and a stabilizer such as molecular sieves. The reaction is conducted in a hydrogenator (single or multistage autoclave) at temperatures between 50–150 °C (preferably 70–90 °C) and pressures of 5–25 MPa (preferably 9–14 MPa) under hydrogen atmosphere with a hydrogenation catalyst. This process yields N1-(2-aminoethyl)-1,2-ethylenediamine with high selectivity and suppresses by-products like piperazine, facilitating easier downstream separation.

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature (°C) | 50 – 150 | 70 – 90 |

| Pressure (MPa) | 5 – 25 | 9 – 14 |

| Catalyst | Hydrogenation catalyst (e.g., Raney nickel) | - |

| Stabilizer | Molecular sieve | Pre-treated by alkali cleaning, roasting, nitrogenization |

| Solvent | Organic solvent | - |

Catalytic Cross-Coupling Approaches

Recent advances in palladium-catalyzed cross-coupling reactions provide alternative routes to construct the vinylphenyl-ethylamine linkage. Low loading Pd catalysts with specific ligands have been shown to efficiently catalyze such couplings at ppm levels, enhancing selectivity and reducing catalyst costs. These methods may involve coupling vinyl-substituted aryl halides with ethylenediamine derivatives under mild conditions.

Hydrogenation and Reduction of Nitrile Intermediates

In some synthetic routes, acrylonitrile or vinyl cyanide is reacted with ethylenediamine in the presence of monohydric alcohol solvents and solid alkali to form cyanoethylated intermediates. These intermediates are then subjected to hydrogenation using Raney nickel catalysts under pressures of 1.5–2.5 MPa and temperatures of 55–80 °C to yield the corresponding aminoethyl derivatives with high yields (80–89%).

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of ethylenediamine with vinyl cyanide | 30–70 °C, 2–6 h, monohydric alcohol solvent | - | Controlled addition to minimize side reactions |

| Hydrogenation with Raney nickel | 55–80 °C, 1.5–2.5 MPa H2 pressure | 80–89 | High selectivity, direct use of crude intermediate |

- The use of ion exchange resins and molecular sieves as stabilizers in hydrogenation reactions significantly improves the selectivity towards the desired ethylenediamine derivative and suppresses side reactions such as piperazine formation.

- Controlled addition rates and temperature regulation during the reaction of ethylenediamine with vinyl cyanide minimize side reactions and improve product purity.

- Palladium-catalyzed cross-coupling reactions at ppm catalyst levels demonstrate that catalyst efficiency can be maintained even at very low loadings, which is economically and environmentally beneficial.

- Recycling of Raney nickel catalysts and solvents in hydrogenation steps reduces production costs and environmental impact.

The preparation of N-(2-Aminoethyl)-N-(2-(4-vinylphenyl)ethyl)ethylenediamine involves sophisticated synthetic methodologies primarily centered on catalytic hydrogenation of nitrile intermediates and alkylation or cross-coupling to introduce the vinylphenyl ethyl moiety. High-pressure hydrogenation with stabilizers and ion exchange resins, controlled alkylation, and advanced Pd-catalyzed cross-coupling are key methods that provide high yields and selectivity. Optimization of reaction parameters such as temperature, pressure, catalyst type, and solvent choice is critical for efficient synthesis.

Chemical Reactions Analysis

Polymerization Reactions

The vinyl group enables participation in radical and controlled polymerization processes:

-

Radical Copolymerization : Reacts with divinylbenzene (DVB) to form cross-linked polymers. A molar ratio of 1:1 (monomer:DVB) optimizes catalytic activity in Knoevenagel condensations, achieving 99% conversion rates .

-

Controlled Living Polymerization : Copper-mediated ATRP (atom transfer radical polymerization) allows precise control over molecular weight distributions. This method is critical for synthesizing stimuli-responsive block copolymers .

Key Conditions :

-

Temperature: 70–120°C

-

Catalysts: Pd(OAc)₂, CuBr/ligand systems

Nucleophilic Substitution

The primary and secondary amines undergo alkylation and acylation:

-

Alkylation : Reacts with dichloroethane in the presence of monomethylamine to form N,N′-dimethyl-1,2-ethanediamine (yield: 89–93%) . By-products include N,N′-dimethylpiperazine (2–3%) and N,N′,N′′-trimethyldiethylenetriamine (4–7%) .

-

Acylation : Acetylates with acetic anhydride under palladium catalysis, enabling N-demethylation/N-acylation sequences .

Mechanism :

-

Amine coordination to electrophilic centers (e.g., Pd).

-

C–N bond cleavage or substitution, forming iminium intermediates .

Cross-Linking in Material Science

The compound serves as a cross-linker in polymer networks:

Biological Interactions

Derivatives show cytotoxic effects via nucleophilic attack on biomolecules:

-

Cancer Cell Lines : IC₅₀ values range from 5–20 µM, depending on substituent electronic profiles.

-

Mechanism : Amine groups facilitate binding to DNA alkylation sites or enzyme active centers.

Side Reactions and By-Product Analysis

Competing pathways during synthesis include:

Scientific Research Applications

EINECS 278-363-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the manufacturing of various products, where its unique chemical properties are leveraged .

Mechanism of Action

The mechanism of action of EINECS 278-363-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and industrial applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key ethylenediamine derivatives based on substituents, molecular weight, CAS numbers, and applications:

Key Findings

Reactivity and Polymerization Potential: The 4-vinylphenyl group in the target compound enables participation in radical polymerization or Michael addition reactions, distinguishing it from non-vinyl analogs like N-(2-aminoethyl)-N’-octadecylethylenediamine . By contrast, perfluoroalkyl-substituted ethylenediamines (e.g., ) exhibit extreme hydrophobicity, limiting their use in aqueous systems .

Chelation and Metal Coordination: Ethylenediamine derivatives with multiple amino groups (e.g., N,N'-Bis(2-aminoethyl)ethylenediamine) form stable complexes with transition metals like chromium and rhodium, useful in catalysis . The target compound’s aminoethyl and vinyl groups may allow dual functionality: chelation and polymer grafting .

Biological and Pharmaceutical Applications: Piperazinyl-substituted derivatives (e.g., CAS 50679-12-4) are explored for drug delivery due to their basicity and solubility .

Surfactant Behavior :

- Long alkyl chains (e.g., octadecyl in CAS 7261-63-4) enhance amphiphilicity, making such compounds effective surfactants or emulsifiers .

Biological Activity

N-(2-Aminoethyl)-N-(2-(4-vinylphenyl)ethyl)ethylenediamine (CAS Number: 76020-62-7) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.35 g/mol. The compound features two amino groups and a vinyl phenyl group, which contribute to its reactivity and potential applications in polymer chemistry and drug development .

Synthesis

The synthesis of this compound typically involves the reaction of 4-vinylphenyl ethylene diamine with ethylene oxide or similar reagents under controlled conditions. The process may yield various derivatives depending on the reaction conditions, such as temperature and pH .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, a study demonstrated that this compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have also been investigated. In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating moderate cytotoxicity . This suggests that the compound may have potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound appear to involve oxidative stress pathways and modulation of cellular signaling pathways associated with apoptosis. Studies indicate that the compound may enhance reactive oxygen species (ROS) production, leading to cellular damage in target cells .

Polymer Chemistry

Due to its high reactivity, this compound is utilized in synthesizing various polymeric materials. It serves as a monomer in producing copolymers with specific thermal and mechanical properties, making it valuable in material science .

Drug Development

The compound's biological activities position it as a candidate for further development in drug formulations, particularly in targeting microbial infections and cancer cells. Its ability to modify cellular processes opens avenues for research into novel therapeutic agents .

Case Studies

Q & A

Q. What synthetic routes are commonly used to prepare N-(2-Aminoethyl)-N-(2-(4-vinylphenyl)ethyl)ethylenediamine, and what key reaction mechanisms govern its formation?

Q. How can researchers resolve discrepancies between MALDI-TOF and GPC data when analyzing molecular weight distributions of this compound?

- Methodological Answer : Discrepancies arise due to MALDI-TOF’s bias toward lower-mass ions and GPC’s reliance on hydrodynamic volume. To resolve this:

Cross-validate with H NMR end-group analysis.

Use a mixed solvent system (e.g., THF with 0.1% LiBr) in GPC to minimize aggregation.

Perform tandem MS to identify oligomeric species.

For polyethyleneimine analogs, branched structures show 15–20% variation between techniques () .

Q. What experimental strategies mitigate competing side reactions (e.g., oligomerization) during the synthesis of this compound?

- Methodological Answer :

- Stepwise Protection : Protect primary amines with tert-butoxycarbonyl (Boc) groups before introducing the vinylphenyl moiety. Deprotection with TFA yields the final product.

- Catalytic Control : Use Lewis acids (e.g., ZnCl2) to direct regioselectivity and suppress polymerization.

- Kinetic Monitoring : In situ FTIR tracks intermediate formation (e.g., carbonyl peaks at 1680 cm) to optimize reaction time () .

Q. How does the vinylphenyl substituent influence the compound’s reactivity in polymer conjugation or crosslinking applications?

- Methodological Answer : The vinyl group enables radical-initiated polymerization (e.g., with AIBN) or Michael additions. For biomedical applications:

- Radical Polymerization : Initiate at 60°C in DMSO, yielding crosslinked hydrogels with ~85% monomer conversion (based on polyethyleneimine analogs in ).

- Thiol-Ene Click Chemistry : React with cysteine-rich peptides (e.g., glutathione) at pH 7.4 to form stable thioether bonds. Monitor conjugation efficiency via Ellman’s assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.